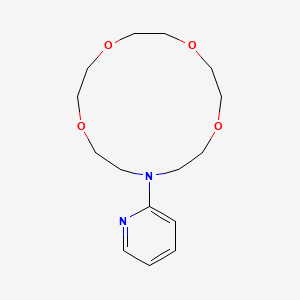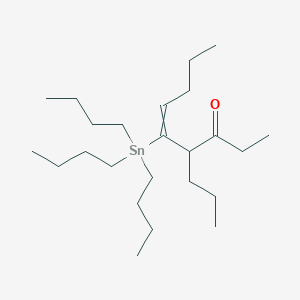![molecular formula C20H17N3O4S B14226396 N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827575-89-3](/img/structure/B14226396.png)
N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C14H12N2O2S. This compound is notable for its unique structure, which includes a pyridine ring, a phenyl ring, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(Pyridine-4-ylmethyl)sulfamoyl]phenyl)acetamide
- N-(4-{[2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities. Its combination of a pyridine ring and a sulfonamide group makes it particularly effective in enzyme inhibition and protein binding studies .
This compound’s versatility and unique properties make it a valuable tool in various scientific research applications.
Propriétés
Numéro CAS |
827575-89-3 |
|---|---|
Formule moléculaire |
C20H17N3O4S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-[4-[[2-(pyridine-4-carbonyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O4S/c1-14(24)22-16-6-8-17(9-7-16)28(26,27)23-19-5-3-2-4-18(19)20(25)15-10-12-21-13-11-15/h2-13,23H,1H3,(H,22,24) |
Clé InChI |
YFKVXAQSVOZHRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
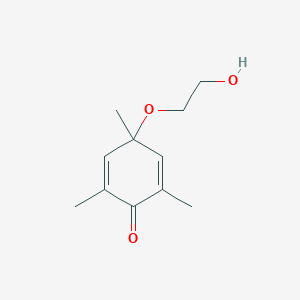
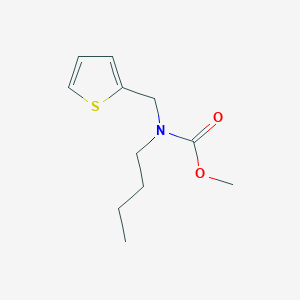
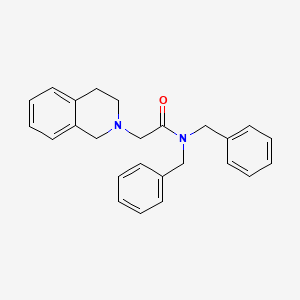
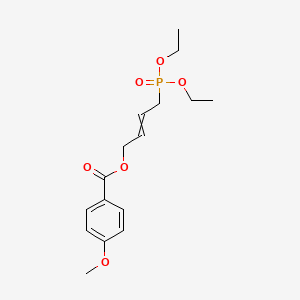

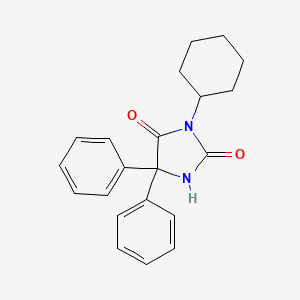
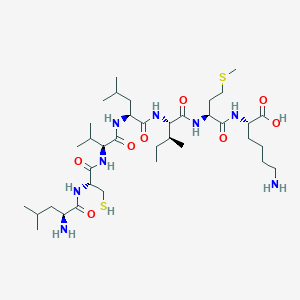
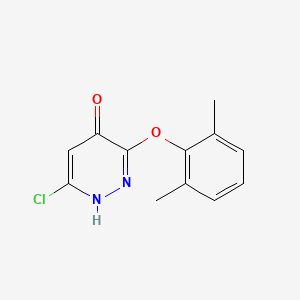
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
